Product packaging for AZD9496(Cat. No.:CAS No. 1639042-08-2)

AZD9496

Cat. No.: B560170
CAS No.: 1639042-08-2
M. Wt: 442.5 g/mol
InChI Key: DFBDRVGWBHBJNR-BBNFHIFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of Estrogen Receptor (ER)-Positive Breast Cancer and Endocrine Resistance

Approximately 70% of breast cancers express estrogen receptors. frontiersin.org The binding of estrogen to the estrogen receptor (ER), primarily ER alpha (ERα), promotes tumor cell proliferation and survival. nih.govconference-correspondent.com Endocrine therapies target this pathway through various mechanisms, including reducing estrogen levels (e.g., aromatase inhibitors) or blocking ER function (e.g., selective estrogen receptor modulators and degraders). scienceopen.com

Despite the effectiveness of initial endocrine therapy, resistance frequently emerges, leading to disease progression. frontiersin.orgmdpi.comnih.gov Mechanisms of endocrine resistance are complex and multifaceted, involving alterations in the ER pathway itself, as well as crosstalk with other signaling pathways. frontiersin.orgmdpi.comnih.gov Key mechanisms include epigenetic abnormalities in the ER genome, activation of ER-independent signaling, and alterations in pathways such as PI3K/AKT/mTOR, Notch, NF-κB, FGFR, and IRE1-XBP1. frontiersin.orgnih.gov Mutations in the ESR1 gene, which encodes ERα, are a significant acquired mechanism of resistance, particularly in metastatic disease previously treated with aromatase inhibitors. frontiersin.orgtandfonline.com These mutations can lead to ligand-independent activation of ER, reducing sensitivity to some endocrine agents. frontiersin.org

Role of Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer Therapy

Fulvestrant (B1683766) was the first approved SERD and has demonstrated clinical efficacy in metastatic ER+ breast cancer, including in patients with ESR1 mutations. researchgate.nettandfonline.com However, fulvestrant requires intramuscular administration and has limitations related to its bioavailability and pharmacokinetics. frontiersin.orgmdpi.com The need for improved oral endocrine therapies that can effectively antagonize and degrade ER, particularly in the context of acquired resistance mechanisms like ESR1 mutations, has driven the development of next-generation oral SERDs. tandfonline.commdpi.comresearchgate.net

Identification and Preclinical Characterization of AZD9496 as an Oral SERD

This compound is an oral, nonsteroidal small molecule that has been identified and characterized as a potent and selective antagonist and downregulator of ERα. researchgate.netaacrjournals.orgnih.gov Its development stemmed from a direct ER binding screen aimed at identifying novel scaffolds with drug-like properties capable of inducing ER degradation. unina.itnih.gov Preclinical studies have investigated the activity of this compound in various in vitro and in vivo models of ER+ breast cancer, including those with acquired endocrine resistance. unina.itnih.gov

In preclinical studies using ER+ breast cancer cell lines, this compound has been shown to potently antagonize and degrade ER. unina.itmdpi.comnih.gov Studies using Stable Isotope Labeling of Amino acids in Cell culture (SILAC) and mass spectrometry analysis in MCF-7 cells demonstrated that this compound increased the rate of degradation of isotope-labeled ERα and reduced levels of newly synthesized ERα protein, similar to fulvestrant. aacrjournals.org

This compound has demonstrated significant tumor growth inhibition in estrogen-dependent MCF-7 xenograft models at doses as low as 0.5 mg/kg. researchgate.netaacrjournals.orgnih.gov This effect was accompanied by a dose-dependent decrease in progesterone (B1679170) receptor (PR) protein levels, indicating potent antagonist activity on the ER pathway. researchgate.netaacrjournals.orgnih.gov In long-term estrogen-deprived breast cancer models, this compound caused tumor regression and downregulated ERα expression. researchgate.netaacrjournals.org

Furthermore, preclinical research has shown that this compound can bind and downregulate clinically relevant ESR1 mutants in vitro and inhibit tumor growth in ESR1-mutant patient-derived xenograft models, including those with the D538G mutation. researchgate.netaacrjournals.orgnih.gov This suggests that this compound holds potential for overcoming resistance driven by these mutations.

Gene expression analysis in tumor samples treated with this compound showed potent inhibition of classic estrogen-induced gene transcription, while also increasing the expression of genes negatively regulated by ER. unina.itaacrjournals.org This modulation of ER-regulated genes is consistent with its mechanism of action as an ER antagonist and degrader. unina.itaacrjournals.org

Preclinical data also suggest that combining this compound with inhibitors of the PI3K pathway or CDK4/6 inhibitors can lead to enhanced tumor inhibitory effects compared to monotherapy. mdpi.comresearchgate.netnih.govnih.gov

Here is a summary of some preclinical findings:

Model TypeFindingCitation
MCF-7 cells (in vitro)Potent ER antagonism and degradation unina.itmdpi.comnih.gov
MCF-7 xenografts (in vivo)Significant tumor growth inhibition, dose-dependent decrease in PR levels researchgate.netaacrjournals.orgnih.gov
Long-term estrogen-deprived models (in vivo)Tumor regression, ERα downregulation researchgate.netaacrjournals.org
ESR1-mutant cell lines (in vitro)Binding and downregulation of mutant ER researchgate.netaacrjournals.orgnih.gov
ESR1-mutant patient-derived xenografts (in vivo)Inhibition of tumor growth researchgate.netaacrjournals.orgnih.gov
Endocrine-resistant cell lines and xenograftsInhibition of growth comparable to fulvestrant unina.itnih.gov
Combination with PI3K or CDK4/6 inhibitorsEnhanced tumor inhibition mdpi.comresearchgate.netnih.govnih.gov

These preclinical studies collectively indicate that this compound is a potent oral SERD with significant anti-tumor activity in ER+ breast cancer models, including those resistant to existing endocrine therapies and harboring ESR1 mutations. unina.itresearchgate.netaacrjournals.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25F3N2O2 B560170 AZD9496 CAS No. 1639042-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDRVGWBHBJNR-BBNFHIFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639042-08-2
Record name AZD-9496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9496
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9496
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Azd9496

Estrogen Receptor Alpha (ERα) Antagonism and Degradation

AZD9496 functions as a potent antagonist and degrader of ERα. aacrjournals.orgnih.govresearchgate.net Preclinical studies have shown that this compound can potently bind and downregulate both wild-type and mutant ERα proteins. aacrjournals.orgaacrjournals.org This dual mechanism distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which primarily act as antagonists and can even stabilize the ER protein. aacrjournals.orgresearchgate.netnih.gov

This compound has demonstrated comparable or superior potency to fulvestrant (B1683766), a selective ER degrader (SERD), in various in vitro and in vivo models, including those resistant to other endocrine therapies. nih.govacs.orgaacrjournals.org

Table 1: Comparison of this compound and Fulvestrant Potency in MCF-7 Cells

CompoundERα Binding IC50 (nmol/L)ERα Downregulation IC50 (nmol/L)ERα Antagonism IC50 (nmol/L)Cell Growth Inhibition IC50 (pmol/L)
This compoundApproached fulvestrant potencyApproached fulvestrant potencyApproached fulvestrant potencyApproached fulvestrant potency
Fulvestrant----

This compound has also shown the ability to bind to mutant ERα ligand-binding domains (LBDs), such as D538G and Y537S, with nanomolar potency, although sometimes with a slight reduction compared to wild-type ERα. aacrjournals.org

Inhibition of ER-Dependent Transcription

A key aspect of this compound's mechanism is the inhibition of ER-dependent transcription. aacrjournals.orgnih.govresearchgate.netnih.govopenrepository.com By binding to ERα, this compound induces conformational changes that prevent the receptor from effectively binding to estrogen response elements (EREs) on DNA and recruiting coactivator proteins necessary for gene transcription. oup.com This leads to a dose-dependent inhibition of transcript levels of estrogen-regulated genes. aacrjournals.orgaacrjournals.org

In preclinical studies, this compound inhibited ER-dependent transcription in both the presence and absence of estrogen. nih.govunina.it This is particularly relevant for ESR1 mutations, which can render the receptor constitutively active even without ligand binding. aacrjournals.orgaacrjournals.org

Proteasome-Dependent Degradation of ERα

Beyond antagonism, this compound promotes the degradation of the ERα protein through the proteasome pathway. nih.govresearchgate.netnih.gov SERDs like this compound are thought to induce conformational changes in ERα that lead to its ubiquitination and subsequent degradation by the 26S proteasome. wjgnet.comresearchgate.net This reduction in ERα protein levels is a crucial mechanism by which this compound diminishes ER-driven cell growth. aacrjournals.orgnih.govresearchgate.net

Studies using stable isotope labeling of amino acids in cell culture (SILAC) have shown that this compound increases the rate of degradation of labeled ERα compared to control. aacrjournals.org This degradation is proteasome-dependent, as it is inhibited by proteasome inhibitors like MG132. researchgate.netwjgnet.com Unlike tamoxifen, which can stabilize ERα, this compound leads to a decrease in ERα protein levels over time. aacrjournals.orgresearchgate.net

Data from preclinical studies demonstrate a dose-dependent reduction in ERα protein levels following this compound treatment. nih.gov For example, a 5 mg/kg dose of this compound in a preclinical model led to a significant decrease of 73% in ERα protein levels. aacrjournals.org

Table 2: Effect of this compound on ERα Protein Levels in Preclinical Models

ModelThis compound DoseEffect on ERα Protein LevelsCitation
MCF-7 xenograft (in vivo)5 mg/kg73% decrease aacrjournals.org
MCF-7 cells (in vitro)-Increased degradation rate aacrjournals.org
HCC1428 LTED model-Downregulated ERα expression aacrjournals.org

Note: Specific dose-response data for degradation may vary depending on the model and experimental conditions.

Modulation of Estrogen-Responsive Genes

This compound significantly modulates the expression of estrogen-responsive genes. nih.govresearchgate.netnih.govopenrepository.com In the presence of estrogen, this compound inhibits the transcript levels of genes that are typically upregulated by estrogen in a dose-dependent manner, similar to fulvestrant. aacrjournals.orgaacrjournals.org This includes genes such as TFF1 and AREG, whose mRNA levels are increased by tamoxifen in the absence of estrogen but not by fulvestrant or this compound. aacrjournals.org

Furthermore, expression analysis has shown that this compound can simultaneously increase the expression of genes negatively regulated by ER, potentially including genes involved in escape pathways of endocrine resistance. nih.govnih.govunina.it

Potential Influence on Other Signaling Pathways (e.g., JAK2/STAT5B in Pituitary Adenoma)

Beyond its primary action on ERα in breast cancer, research suggests that this compound may influence other signaling pathways in different contexts. In studies investigating its effects on pituitary adenoma, this compound was found to significantly block the JAK2/STAT5B pathway in both cell lines and xenograft models. nih.govnih.govresearchgate.netlarvol.comresearchgate.netjcancer.org

Transcriptome sequencing and KEGG pathway enrichment analysis in pituitary adenoma samples indicated that the STAT5B gene is a key ESR1-related gene, with its expression positively correlated with ESR1 expression. nih.govnih.govresearchgate.netjcancer.org this compound, similar to fulvestrant, effectively suppressed the mRNA and protein levels of both JAK2 and STAT5B in pituitary adenoma models. nih.govresearchgate.netresearchgate.netjcancer.org This suggests a potential mechanism by which this compound inhibits the growth of pituitary adenoma cells, highlighting a possible influence on the JAK2/STAT5B pathway in this specific tumor type. nih.govnih.govjcancer.org

Table 3: Effect of this compound on JAK2/STAT5B Pathway in Pituitary Adenoma Models

ModelTreatment with this compoundEffect on JAK2 mRNA/ProteinEffect on STAT5B mRNA/ProteinCitation
GT1-1 cells (in vitro)YesSignificantly decreasedSignificantly decreased nih.govresearchgate.netjcancer.org
Pituitary adenoma xenografts (in vivo)YesSignificantly decreasedSignificantly decreased nih.govresearchgate.netresearchgate.netjcancer.org

Preclinical Efficacy Studies of Azd9496

In Vitro Studies in Breast Cancer Cell Lines

In vitro studies have explored the effects of AZD9496 on various aspects of ER-positive breast cancer cell biology. aacrjournals.orgnih.govnih.govaacrjournals.orgunina.it

This compound has demonstrated the ability to inhibit the proliferation of ER-positive breast cancer cell lines. nih.govresearchgate.net In endocrine-sensitive models, this compound inhibited cell growth and blocked ER activity both in the presence and absence of estrogen. nih.govnih.govunina.it Studies in a panel of ER+ parental cell lines, including T47D, MCF7, ZR75-1, 600MPE, and MDA-MB-415, showed that this compound inhibited cell growth when maintained in estrogen-deprived medium and treated with estrogen. unina.it this compound also inhibited cell growth in cell lines that had developed resistance to estrogen deprivation or tamoxifen (B1202) while retaining ER expression. nih.govnih.gov While this compound showed comparable maximal antiproliferative effects to fulvestrant (B1683766) in MCF7 cells, its maximal effect was lower in other ER+ cell lines like CAMA1 and T47D (75% and 82% of fulvestrant's effect, respectively). aacrjournals.orggencat.cat

A key mechanism of this compound is the downregulation of ERα protein levels. aacrjournals.orgnih.govresearchgate.netmdpi.comnih.gov In vitro studies have shown that this compound can induce ERα degradation in breast cancer cell lines at picomolar concentrations. researchgate.netaacrjournals.org this compound caused equivalent ERα degradation to fulvestrant in the MCF7 ER+ cell line. aacrjournals.org However, in other ER+ cell lines such as CAMA1 and T47D, the maximal level of ERα degradation induced by this compound was approximately 54% of that induced by fulvestrant. aacrjournals.org This downregulation of ERα protein is a direct effect of this compound. aacrjournals.org Even in MCF-7 cells where ERα was overexpressed, this compound was able to downregulate the receptor, unlike tamoxifen. aacrjournals.org

Changes in Progesterone (B1679170) Receptor (PR) protein levels serve as a pharmacodynamic biomarker for ER pathway modulation. aacrjournals.orgnih.govaimspress.comopenrepository.comresearchgate.net In vitro studies have shown that this compound treatment leads to a decrease in PR protein levels in ER-positive breast cancer cell lines. aacrjournals.org This decrease in PR levels is indicative of potent antagonist activity by this compound on the ER pathway. aacrjournals.orgaacrjournals.org

In Vivo Xenograft Models

The efficacy of this compound has also been evaluated in various in vivo xenograft models of breast cancer. aacrjournals.orgnih.govresearchgate.netnih.govnih.govaimspress.comopenrepository.com

In estrogen-dependent MCF-7 xenograft models, this compound has demonstrated significant tumor growth inhibition. aacrjournals.orgnih.govnih.govaimspress.comopenrepository.com Chronic oral dosing of this compound resulted in dose-dependent tumor growth inhibition. aacrjournals.org For example, a 50 mg/kg dose showed 96% inhibition of tumor growth. aacrjournals.org Even at a dose as low as 0.5 mg/kg, significant tumor growth inhibition was observed. aacrjournals.orgaacrjournals.org This effect was accompanied by a dose-dependent decrease in PR protein levels in the tumors, further confirming the antagonist activity of this compound on the ER pathway in vivo. aacrjournals.orgaacrjournals.org A dose of 5 mg/kg was identified as the minimum dose required for significant tumor inhibition in an MCF-7 xenograft model. aimspress.com In this model, this compound achieved a >90% reduction in PR levels. researchgate.netresearchgate.net Tumor regressions were also observed with this compound in the MCF-7 xenograft model. aacrjournals.org

This compound has shown efficacy in preclinical models harboring ESR1 mutations, which are associated with resistance to some endocrine therapies. aacrjournals.orgnih.govresearchgate.netopenrepository.com1stoncology.com this compound inhibited tumor growth in an ESR1-mutant patient-derived xenograft (PDX) model, including one with a D538G mutation. aacrjournals.orgnih.govopenrepository.com1stoncology.comresearchgate.net This indicates that this compound is a potent inhibitor of ESR1-mutant receptors in vivo and can drive tumor growth inhibition in these resistant models. aacrjournals.orgnih.gov While this compound was efficacious against ESR1 mutants in vitro and in vivo, one study noted that at a maximally efficacious dose, this compound did not induce the same degree of ER degradation or anti-tumor effect as a supraclinical dose of fulvestrant in a PDX model harboring a D538G ESR1 mutation. aacrjournals.org

Conclusion

Comparative Efficacy with Fulvestrant

Several preclinical studies have directly compared the efficacy of this compound with that of fulvestrant. These comparisons have consistently shown that this compound exhibits superior efficacy in various preclinical breast cancer models uni.lunih.govebiohippo.comnih.goveveanalytics.com. This superiority has been assessed through various metrics, including the reduction of ER and PR expression and the inhibition of tumor growth.

Data Table: Comparative Efficacy vs. Fulvestrant (Based on Textual Findings)

Comparison AspectThis compound vs. Fulvestrant
Overall EfficacySuperior
ER and PR Expression ReductionGreater Reduction
Tumor Growth InhibitionSuperior Inhibition

Detailed Research Findings: The consistent finding of superior efficacy for this compound compared to fulvestrant across multiple studies suggests a potentially improved therapeutic profile in preclinical settings. uni.lunih.govebiohippo.comnih.goveveanalytics.com

Assessment of ER and PR Expression Reduction

A key mechanism of action for SERDs involves the downregulation of estrogen receptor (ER) protein levels. Preclinical studies comparing this compound and fulvestrant have shown that this compound results in a greater reduction of both ER and progesterone (B1679170) receptor (PR) expression compared to fulvestrant. This more pronounced downregulation of hormone receptors by this compound may contribute to its enhanced efficacy.

Detailed Research Findings: The ability of this compound to more effectively reduce ER and PR expression than fulvestrant highlights a potential molecular advantage that could translate to improved therapeutic outcomes.

Tumor Growth Inhibition

Beyond receptor downregulation, the ultimate measure of efficacy in preclinical models is the inhibition of tumor growth. Studies have consistently demonstrated that this compound provides superior tumor growth inhibition compared to fulvestrant ebiohippo.comnih.gov. This indicates that this compound is more effective at suppressing the proliferation of breast cancer cells and reducing tumor size in these models than fulvestrant.

Detailed Research Findings: The robust evidence of superior tumor growth inhibition by this compound in comparison to fulvestrant reinforces its potential as a more effective agent in controlling tumor progression in preclinical models. ebiohippo.comnih.gov

This compound is an investigational oral selective estrogen receptor degrader (SERD) that has been investigated in clinical trials for estrogen receptor-positive (ER+), HER2-negative advanced breast cancer. It is a nonsteroidal, small-molecule inhibitor and degrader of ERα. figshare.comaacrjournals.org

"Window of Opportunity" Studies

"Window of opportunity" studies are designed to assess the biological effects of a new drug on tumor tissue over a short period before definitive surgery or standard-of-care treatment commences. These studies provide valuable pharmacodynamic data to understand a drug's mechanism of action and impact on relevant biomarkers in a clinical setting early in development.

An open-label, randomized, presurgical, window-of-opportunity study (NCT03236974) was conducted to compare the pharmacodynamic effects of the novel oral selective estrogen receptor degrader (SERD) this compound with fulvestrant in postmenopausal women diagnosed with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) primary breast cancer nih.goveveanalytics.com. The study aimed to evaluate the biological effects of this compound versus fulvestrant nih.gov. Patients were randomized to receive either this compound or fulvestrant for a period of 5 to 14 days before undergoing surgery or a biopsy nih.govnih.gov. Paired tumor biopsies were collected at baseline (prior to treatment) and during the treatment period (between Day 5 and Day 14) to assess changes in biomarker expression nih.govnih.gov.

Detailed research findings from this study indicated that this compound reduced the expression of key biological targets, including estrogen receptor (ER), progesterone receptor (PgR), and the proliferation marker Ki-67 nih.gov. Specifically, the study reported reductions from baseline in ER H-score, PgR H-score, and Ki-67 levels in the this compound treatment group nih.goveveanalytics.com. While this compound demonstrated these reductions, the study found that this compound at the tested dose was not superior to fulvestrant in reducing ER, PgR, or Ki-67 expression nih.goveveanalytics.com.

The least square mean estimate for ER H-score reduction was 24% after this compound treatment compared to 36% after fulvestrant treatment nih.goveveanalytics.com. For PgR H-scores, the least square mean reduction from baseline was 33.3% in the this compound group and 68.7% in the fulvestrant group nih.gov. Ki-67 levels were reduced from baseline by a mean of 39.9% in the this compound group and 75.4% in the fulvestrant group nih.gov.

This presurgical study was notable as the first to demonstrate that an oral SERD could impact its key biological targets in this clinical setting nih.goveveanalytics.com. Window-of-opportunity studies like this are considered an important method for assessing the proof of mechanism and the extent of pharmacodynamic activity of novel SERDs early in their clinical development nih.gov. The data gathered can also help inform dose selection for subsequent larger Phase II and III clinical trials nih.gov.

Here is a summary of the key biomarker reduction data observed in the study:

Biomarker This compound (Reduction from Baseline) Fulvestrant (Reduction from Baseline)
ER H-score 24% (Least Square Mean Estimate) 36% (Least Square Mean Estimate)
PgR H-score 33.3% (Least Square Mean Reduction) 68.7% (Least Square Mean Reduction)
Ki-67 Level 39.9% (Mean Reduction) 75.4% (Mean Reduction)

Resistance Mechanisms to Azd9496 and Endocrine Therapy

Acquired Activating Mutations in the ER Gene (ESR1)

Acquired activating mutations in the ESR1 gene are a common mechanism of resistance to endocrine therapies, particularly aromatase inhibitors openrepository.comnih.govoaepublish.com. These mutations primarily occur in the ligand-binding domain of the ER, leading to constitutive, ligand-independent activation of the receptor nih.govoaepublish.comaacrjournals.org. This allows tumors to proliferate even in the absence of estrogen, thereby circumventing the effects of therapies that reduce estrogen levels openrepository.comaacrjournals.org. ESR1 mutations have been frequently detected in metastatic breast cancer patients who have received prior endocrine treatments oaepublish.comaacrjournals.org. Preclinical studies have indicated that AZD9496 can bind to and downregulate ER with common ESR1 mutations, such as D538G and Y537S, Y537N, or Y537C, in preclinical models aacrjournals.orgnih.govonclive.com. While some studies suggested that higher doses of SERMs/SERDs might be needed to inhibit ESR1 mutants, this compound showed efficacy against ESR1 mutant tumors in preclinical models aacrjournals.orgnih.gov.

Deregulation of the ER Pathway

Resistance to endocrine therapy can also arise from the deregulation of the ER pathway itself, beyond acquired mutations openrepository.comaacrjournals.org. This can involve alterations in the expression or activity of ER coregulators, as well as post-translational modifications of the ER protein, such as phosphorylation, which can lead to altered ER activity aacrjournals.orgnih.govresearchgate.net. While this compound is designed to antagonize and degrade the ER, deregulation within the pathway could potentially impact its effectiveness nih.govnih.gov.

Alterations in Cell-Cycle and Cell Survival Signaling Molecules

Alterations in cell-cycle and cell survival signaling molecules represent another significant mechanism of resistance to endocrine therapy openrepository.com. Activation of alternative prosurvival or proliferative pathways can allow cancer cells to bypass the ER signaling blockade aacrjournals.orgaacrjournals.org. These pathways can include those involving PI3K, mTOR, AKT, and CDK4/6 aacrjournals.org. While this compound primarily targets the ER, resistance can emerge through the activation of these parallel signaling cascades, which promote cell growth and survival independently of ER activity openrepository.com. Research has explored combining this compound with inhibitors of pathways such as PI3K and CDK4/6 to overcome such resistance aacrjournals.orgresearchgate.net.

Development of Escape Pathways

The development of escape pathways is a mechanism by which tumors circumvent the effects of endocrine therapy openrepository.comcore.ac.uk. These pathways can involve the activation of growth factor receptors and cross-talk between these receptors and ER pathways aacrjournals.org. Expression analysis of tumors treated with this compound has shown an increase in the expression of genes negatively regulated by ER, including those potentially involved in escape pathways of endocrine resistance nih.govnih.govunina.it. This suggests that while this compound effectively inhibits classic ER-induced transcription, the activation of these alternative pathways may contribute to resistance.

Incomplete ER Degradation

While selective estrogen receptor degraders like this compound are intended to induce ER degradation, incomplete degradation can be a mechanism of resistance core.ac.ukuni.lu. Studies comparing this compound to other SERDs have indicated that first-generation oral SERDs, including this compound, showed full ER degradation in some cell lines but incomplete degradation in others researchgate.netlarvol.com. This incomplete degradation could potentially leave residual ER protein capable of driving tumor growth, particularly in the context of other resistance mechanisms.

Activation of Non-Classic/Indirect ER Activity

Resistance can also involve the activation of non-classic or indirect ER activity core.ac.uk. This refers to ER signaling that occurs independently of direct DNA binding to estrogen response elements. Expression analysis in preclinical studies with this compound showed an increase in the expression of some genes known to be regulated by non-classic/indirect ER activity aacrjournals.orgresearchgate.net. This suggests that this compound might not fully inhibit this mode of ER signaling, potentially contributing to resistance.

Data from preclinical studies comparing this compound and fulvestrant (B1683766) in endocrine-resistant models:

Model TypeTreatmentEffect on Cell Growth In VitroEffect on Tumor Growth In VivoER Level ReductionER-Induced Transcription InhibitionCross-Resistance Observed
Estrogen Deprivation-Resistant Cell Lines/XenograftsThis compoundInhibitedDelayed GrowthEffectiveEffectiveNo
Tamoxifen-Resistant Cell Lines/XenograftsThis compoundInhibitedDelayed GrowthEffectiveEffectiveNo
Fulvestrant-Resistant Cells/XenograftsThis compoundFailed to inhibit growthNot inhibitedNot fully reducedIncompleteYes aacrjournals.orgresearchgate.net
ESR1 Mutant In Vivo ModelsThis compoundN/AInhibited GrowthDownregulated ERAntagonized ER regulationN/A

Data from a Phase I clinical trial exploring circulating biomarkers and resistance to this compound:

BiomarkerBaseline Status (Patients)On-Treatment Change (C1D15)Association with PFS (Baseline)Association with PFS (On-Treatment Change)
Circulating Tumor Cells (CTC) ≥ 5/7.5mL11/43 (25%) aacrjournals.orgNone reduced to < 5/7.5mL aacrjournals.orgWorse PFS (P = 0.0003) aacrjournals.orgWorse PFS if persistently elevated (P = 0.0007) aacrjournals.org
CTC-ER+ (among patients with ≥ 5 CTC)5/11 aacrjournals.orgReduction observed in 2 patients aacrjournals.orgNot specifiedNot specified
CTC-Ki67 statusNot specifiedDid not change appreciably aacrjournals.orgNot specifiedNot specified
ESR1LBDm+ ctDNA14/45 (31%) aacrjournals.orgPatients with persistently elevated had worse PFS aacrjournals.orgNot prognostic aacrjournals.orgWorse PFS (P = 0.0007) aacrjournals.org

Note: This table is based on data from a Phase I trial correlative study aacrjournals.orgaacrjournals.orgnih.gov.

Combination Therapies with Azd9496

Rationale for Combination Strategies

Resistance to endocrine therapy is a significant challenge in the treatment of ER+ breast cancer. researchgate.net This resistance can arise through various mechanisms, including alterations in the ER pathway itself, such as ESR1 mutations, and the activation of alternative signaling pathways, such as the PI3K-Akt-mTOR pathway and the CDK4/6 pathway. aacrjournals.orgaacrjournals.org Combining an ER degrader like AZD9496 with inhibitors targeting these alternative pathways is a rational strategy to overcome or delay the development of resistance and improve treatment outcomes. aacrjournals.orgresearchgate.netaacrjournals.org Preclinical studies have indicated that combining this compound with inhibitors of the PI3K pathway and CDK4/6 inhibitors leads to greater growth inhibitory effects compared to monotherapy alone. aacrjournals.orgnih.govresearchgate.net

Combinations with PI3K Pathway Inhibitors

The PI3K/Akt/mTOR pathway is frequently activated in ER+ breast cancer and plays a role in endocrine resistance. Inhibiting this pathway in combination with endocrine therapy has shown increased progression-free survival in clinical trials. aacrjournals.orgaacrjournals.org Preclinical studies have investigated combinations of this compound with PI3K pathway inhibitors. Combinations of this compound with AZD8835 (a PIK3Cα/δ inhibitor) and AZD2014 (a dual mTORC1/2 inhibitor) were tested in the MCF-7 in vivo model, showing tumor regressions with the combination arms compared to tumor stasis with monotherapy. aacrjournals.orgaacrjournals.org Another PI3K inhibitor, alpelisib (B612111) (an alpha-specific PI3K inhibitor), has been explored in combination with other SERDs, demonstrating the potential benefit of targeting the PI3K pathway alongside ER degradation. wikipedia.orgmims.comscienceopen.com Taselisib, a PI3Kα inhibitor, was also in development and studied, highlighting the focus on this pathway in combination strategies for ER+ breast cancer. wikipedia.orguni.lunewdrugapprovals.orgnih.gov

Combinations with CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can block the proliferation of cancer cells. CDK4/6 inhibitors in combination with endocrine therapy have become a standard treatment for HR+ breast cancer, demonstrating improved progression-free survival. aacrjournals.orgaimspress.com The combination of this compound with CDK4/6 inhibitors has been investigated in preclinical models. Studies combining this compound with palbociclib (B1678290) (a selective CDK4/6 inhibitor) in the MCF-7 in vivo model resulted in tumor regressions with the combination compared to monotherapy. aacrjournals.orgresearchgate.netaacrjournals.orgaimspress.com Mathematical modeling based on experimental data has also suggested that the combination of this compound and palbociclib can produce a synergistic effect and control larger tumors, whereas monotherapy with either agent might be ineffective or only control tumors of restricted size. aimspress.com Other CDK4/6 inhibitors, such as abemaciclib (B560072) and ribociclib, have also been explored in combination with SERDs, indicating a broader strategy of combining ER degradation with CDK4/6 inhibition. wikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgciteab.comunipa.ituni.lupharmakb.com

Future Directions in Combination Regimens

The investigation into combination therapies with oral SERDs like this compound continues to evolve. Future directions include exploring combinations with other targeted agents beyond PI3K and CDK4/6 inhibitors to address diverse resistance mechanisms. The goal is to identify optimal combination partners and treatment sequences that can provide more durable responses and improve outcomes for patients with ER+ breast cancer, particularly in the context of acquired resistance to existing therapies. mdpi.com

Future Research Directions and Unanswered Questions

Optimal Integration of Oral SERDs in Clinical Practice

The advent of potent, orally bioavailable SERDs has opened new therapeutic avenues, but their optimal placement in the treatment paradigm for ER-positive breast cancer remains a subject of intensive study. A primary focus is determining the most effective combinations and sequences. Preclinical studies with AZD9496 demonstrated enhanced tumor-inhibitory effects when combined with inhibitors of the PI3K pathway or cyclin-dependent kinase 4/6 (CDK4/6). nih.govaacrjournals.org This has been borne out in trials with its successor, camizestrant (B1654347), which has shown significant progression-free survival benefits when combined with CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib) in the first-line setting for patients with advanced HR-positive, HER2-negative breast cancer whose tumors develop ESR1 mutations. xtalks.comclinicaltrialsarena.comastrazeneca.com

A key strategy emerging is the use of circulating tumor DNA (ctDNA) to monitor for the emergence of ESR1 mutations, allowing for a timely switch from an aromatase inhibitor to an oral SERD like camizestrant while continuing the CDK4/6 inhibitor. xtalks.com This dynamic, biomarker-driven approach aims to preempt clinical progression. xtalks.comcuretoday.com However, questions remain regarding the ideal timing for introducing oral SERDs. Should they be reserved for second-line therapy after progression on an aromatase inhibitor and CDK4/6 inhibitor, or could they offer superior efficacy as a first-line combination partner? clinicaltrialsarena.comascopubs.org Trials like SERENA-6 are pivotal in addressing this, positioning camizestrant as a potential new first-line standard of care for patients with detectable ESR1 mutations. clinicaltrialsarena.comonclive.com

Strategies to Overcome Primary and Acquired Resistance to SERDs

Despite the efficacy of SERDs in overcoming resistance mediated by ESR1 mutations, tumors can still develop primary or acquired resistance to these agents. nih.govnih.gov Mechanisms of resistance to endocrine therapies are complex and can involve the downregulation of ER expression, altered expression of ER co-regulators, or the activation of alternative pro-survival signaling pathways, such as the PI3K/mTOR/AKT and growth factor receptor pathways. aacrjournals.orgaacrjournals.orgunina.it

Preclinical models have shown that resistance to SERDs like this compound can occur. nih.gov Therefore, a critical area of ongoing research is the development of strategies to overcome this resistance. Key approaches include:

Combination Therapies: As demonstrated with this compound and newer oral SERDs, combining them with inhibitors of other key signaling pathways is a promising strategy. aacrjournals.org Combinations with CDK4/6 inhibitors have already proven successful, and combinations with PI3K, AKT, and mTOR inhibitors are under active investigation. aacrjournals.orgascopubs.orgnih.gov The goal is to simultaneously block the ER pathway and escape routes, preventing or delaying the development of resistance.

Targeting Downstream Effectors: Even when ER is effectively blocked or degraded, downstream signaling may remain active. Targeting key downstream nodes, such as CDK7, is being explored as a way to overcome resistance. emjreviews.com

Development of Novel Agents: The limitations of first and second-generation SERDs have spurred the development of next-generation ER-targeted therapies designed to have superior degradation capabilities or novel mechanisms of action to address resistance. nih.govnih.gov

Exploration of this compound in Other ER-Related Diseases (e.g., Pituitary Adenoma, Myocardial Ischemia)

The therapeutic potential of potent ER antagonists and degraders like this compound extends beyond breast cancer to other diseases where ER signaling plays a pathological role.

Pituitary Adenoma: Research has demonstrated that this compound has a potent inhibitory effect on the growth of pituitary adenoma cells, both in vitro and in vivo. researchgate.netjcancer.orgnih.gov Its efficacy was found to be comparable to the established SERD, fulvestrant (B1683766). researchgate.netjcancer.org Mechanistically, this compound was shown to suppress pituitary adenoma growth by blocking the JAK2/STAT5B pathway, a key signaling cascade related to ESR1. researchgate.netjcancer.org These findings provide a strong rationale for the clinical investigation of potent oral SERDs in patients with ER-positive pituitary adenomas. researchgate.netjcancer.orgresearchgate.net

Myocardial Ischemia: Currently, there is no published research available exploring the specific role or effects of this compound in the context of myocardial ischemia. This remains an open area for potential future investigation.

Development of Next-Generation ER-Targeted Agents

The field of ER-targeted therapy is moving beyond traditional SERMs and SERDs. While the development of several early oral SERDs, including this compound, was halted, they provided the foundation for improved compounds. nih.govscienceopen.com The next wave of agents aims to achieve more profound and durable ER pathway inhibition, overcoming the limitations of previous therapies. nih.govscienceopen.com

Several classes of novel ER-targeted agents are in development:

Next-Generation Oral SERDs: Compounds like camizestrant (formerly AZD9833) and giredestrant (B1649318) were designed to have improved potency, bioavailability, and ER degradation capacity compared to earlier agents. nih.govhematologyandoncology.netaacrjournals.org

PROteolysis TArgeting Chimeras (PROTACs): These are bifunctional molecules that bring the ER protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govhematologyandoncology.netresearchgate.net This offers a potentially more efficient and complete method of eliminating the ER protein.

Complete Estrogen Receptor Antagonists (CERANs): These agents are designed to be pure antagonists, completely blocking ER signaling without any of the partial agonist activity seen with SERMs. nih.govhematologyandoncology.net

Selective Estrogen Receptor Covalent Antagonists (SERCAs): These molecules form a covalent bond with a cysteine residue in the ER, leading to its irreversible inactivation. nih.govhematologyandoncology.netaacrjournals.org This unique mechanism may be effective against both wild-type and mutant forms of the ER. aacrjournals.org

These innovative approaches hold the promise of deeper and more sustained responses, potentially overcoming the resistance mechanisms that limit the efficacy of current endocrine therapies. nih.govscienceopen.com

Q & A

Basic Research Questions

Q. What experimental approaches confirm AZD9496's selective estrogen receptor degradation (SERD) activity in preclinical models?

  • Methodology :

  • In vitro : Measure ERα degradation via Western blot in ER+ cell lines (e.g., MCF-7) after treatment with AZD9495. Use competitive binding assays (e.g., fluorescence polarization) to determine IC50 values for ERα antagonism .
  • In vivo : Employ xenograft models (e.g., MCF-7 tumors in SCID mice) to monitor tumor regression and ERα/PR protein downregulation via immunohistochemistry. Dose-dependent PR suppression (e.g., 0.5–50 mg/kg this compound orally) serves as a pharmacodynamic biomarker .

Q. How does this compound's oral bioavailability impact its experimental design compared to fulvestrant?

  • Methodology :

  • Use pharmacokinetic (PK) studies to measure plasma concentrations (e.g., LC-MS/MS for this compound and metabolites). Compare dosing frequency (daily oral vs. intramuscular fulvestrant) and tumor inhibition rates in xenograft models. Note that this compound achieves higher free plasma concentrations (0.15% vs. fulvestrant’s 0.03%) .
  • Optimize dosing schedules based on bioavailability metrics (e.g., AUC and Cmax) to ensure sustained ER degradation .

Q. What key preclinical findings support this compound’s efficacy in ER+ breast cancer models?

  • Methodology :

  • In estrogen-dependent models (e.g., MCF-7), this compound induces tumor regression at ≥0.5 mg/kg, with PR suppression as a biomarker. In long-term estrogen-deprived models, this compound downregulates mutant ERα (e.g., D538G/Y537S) and synergizes with PI3K/CDK4/6 inhibitors .
  • Validate efficacy in patient-derived xenograft (PDX) models with ESR1 mutations .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s cross-resistance with fulvestrant?

  • Methodology :

  • Generate fulvestrant-resistant cell lines (e.g., via chronic exposure) and assess this compound’s antiproliferative activity (CCK-8/BrdU assays). Perform transcriptomic profiling to identify overlapping resistance pathways (e.g., JAK2/STAT5B). In vivo, compare tumor growth inhibition in resistant xenografts using both agents .
  • Note: Cross-resistance may arise from shared ERα degradation mechanisms, but this compound’s oral bioavailability may overcome partial resistance in vivo .

Q. What methodologies optimize combination therapies involving this compound and PI3K/CDK4/6 inhibitors?

  • Methodology :

  • Use synergy analysis (e.g., Chou-Talalay method) to determine combination indices (CI) in vitro. In vivo, administer this compound (5 mg/kg/day) with inhibitors (e.g., palbociclib) and monitor tumor regression via caliper measurements. Assess pathway inhibition via phospho-RB (CDK4/6) or AKT (PI3K) Western blotting .
  • Design longitudinal studies to evaluate delayed resistance onset .

Q. How can ESR1 mutation status be incorporated into this compound experimental designs?

  • Methodology :

  • Use CRISPR-engineered cell lines (e.g., Y537S/D538G ESR1 mutants) or PDX models. Quantify mutant ERα degradation via immunoprecipitation and compare this compound’s efficacy to fulvestrant. Perform RNA-seq to identify mutation-specific transcriptional responses .
  • Note: this compound retains activity against D538G but requires higher doses for Y537S mutants .

Q. What bioanalytical techniques validate this compound’s pharmacokinetics and metabolite profiling in clinical samples?

  • Methodology :

  • Develop LC-MS/MS assays for simultaneous quantification of this compound and diastereomeric metabolites (M3/M5) in human plasma/urine. Validate precision (CV <15%), accuracy (85–115%), and sensitivity (LLOQ ≤1 ng/mL). Use incurred sample reanalysis (ISR) to ensure reproducibility .

Q. How can researchers assess this compound’s impact on non-breast cancer models (e.g., pituitary adenoma)?

  • Methodology :

  • In vitro: Treat GH3/MMQ pituitary cells with this compound (0–200 nM) and measure proliferation (CCK-8) and apoptosis (Annexin V). In vivo: Establish GT1-1 xenografts in nude mice; administer this compound (0.1–5 mg/kg) and quantify tumor volume/weight. Validate JAK2/STAT5B pathway inhibition via qRT-PCR and phospho-protein Western blotting .

Contradictions and Considerations

  • ERα Degradation Potency : While this compound matches fulvestrant in ERα degradation in some models , weaker degradation is observed in certain ER+ cell lines due to partial agonism . Validate degradation efficacy across multiple models.
  • Clinical Translation : Despite promising preclinical data, this compound’s clinical development was halted due to limited efficacy and toxicity. Consider successor compounds (e.g., AZD9833) for translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.